

Application Notes and Protocols for Furaptra in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Furaptra*

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Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for the detection and quantification of intracellular zinc (Zn^{2+}).^[1] As a member of the fura-2 family of dyes, **Furaptra** exhibits a spectral shift upon binding to its target ion, which allows for accurate ratiometric measurements that minimize the effects of photobleaching and variations in dye concentration.^[2] While originally designed as a magnesium (Mg^{2+}) indicator, **Furaptra** has a significantly higher affinity for Zn^{2+} , making it a valuable tool for studying zinc signaling in various biological contexts.^{[1][3]}

Zinc is an essential trace element that plays critical roles in a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission.^{[4][5]} Dysregulation of zinc homeostasis has been implicated in numerous diseases, making the study of intracellular zinc dynamics a key area of research. **Furaptra**'s ability to provide quantitative measurements of intracellular free Zn^{2+} concentrations makes it an indispensable probe for investigating zinc signaling pathways in health and disease.^{[1][2]}

Principle of Detection

Furaptra is a UV-excitable dye that, upon binding to Zn^{2+} , undergoes a shift in its excitation spectrum. The peak excitation wavelength for Zn^{2+} -bound **Furaptra** is approximately 323 nm, while the Zn^{2+} -free form has an excitation maximum around 369 nm.[1] The emission maximum remains relatively constant at around 511 nm.[6] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular free Zn^{2+} concentration can be determined, independent of dye loading and cell thickness.[2]

The acetoxymethyl (AM) ester form of **Furaptra** (**Furaptra-AM**) is a cell-permeant version of the dye that can be loaded into live cells via simple incubation. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of **Furaptra** in the cytoplasm.

Quantitative Data

The following table summarizes the key quantitative properties of **Furaptra** for fluorescence microscopy applications.

Property	Value	Notes
Chemical Name	2-(2-(5-carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid	Also known as Mag-Fura-2.
Molecular Weight	723 g/mol (AM ester form)	The AM ester form is cell-permeant.
Excitation Wavelengths	~323 nm (Zn ²⁺ -bound) ~369 nm (ion-free)	The peak excitation shifts upon ion binding.
Emission Wavelength	~511 nm	Relatively unchanged with ion binding.
Dissociation Constant (Kd) for Zn ²⁺	~20 nM	At pH 7.0-7.8, ionic strength 0.15, and 37°C.[1]
Dissociation Constant (Kd) for Mg ²⁺	~1.9 mM	
Dissociation Constant (Kd) for Ca ²⁺	Higher than for Zn ²⁺	Furaptra is more sensitive to Zn ²⁺ than Ca ²⁺ . [2]
Solubility	Soluble in DMSO	The AM ester form is soluble in dimethyl sulfoxide.
Storage	-20°C, protected from light	For the AM ester solid.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Zinc Using **Furaptra-AM**

This protocol provides a general guideline for loading adherent cells with **Furaptra-AM** and subsequent imaging using fluorescence microscopy. Optimization of dye concentration and incubation times may be necessary for different cell types.

Materials:

- **Furaptra-AM** (Mag-Fura-2 AM)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to inhibit dye leakage)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and an emission filter around 510 nm)

Procedure:

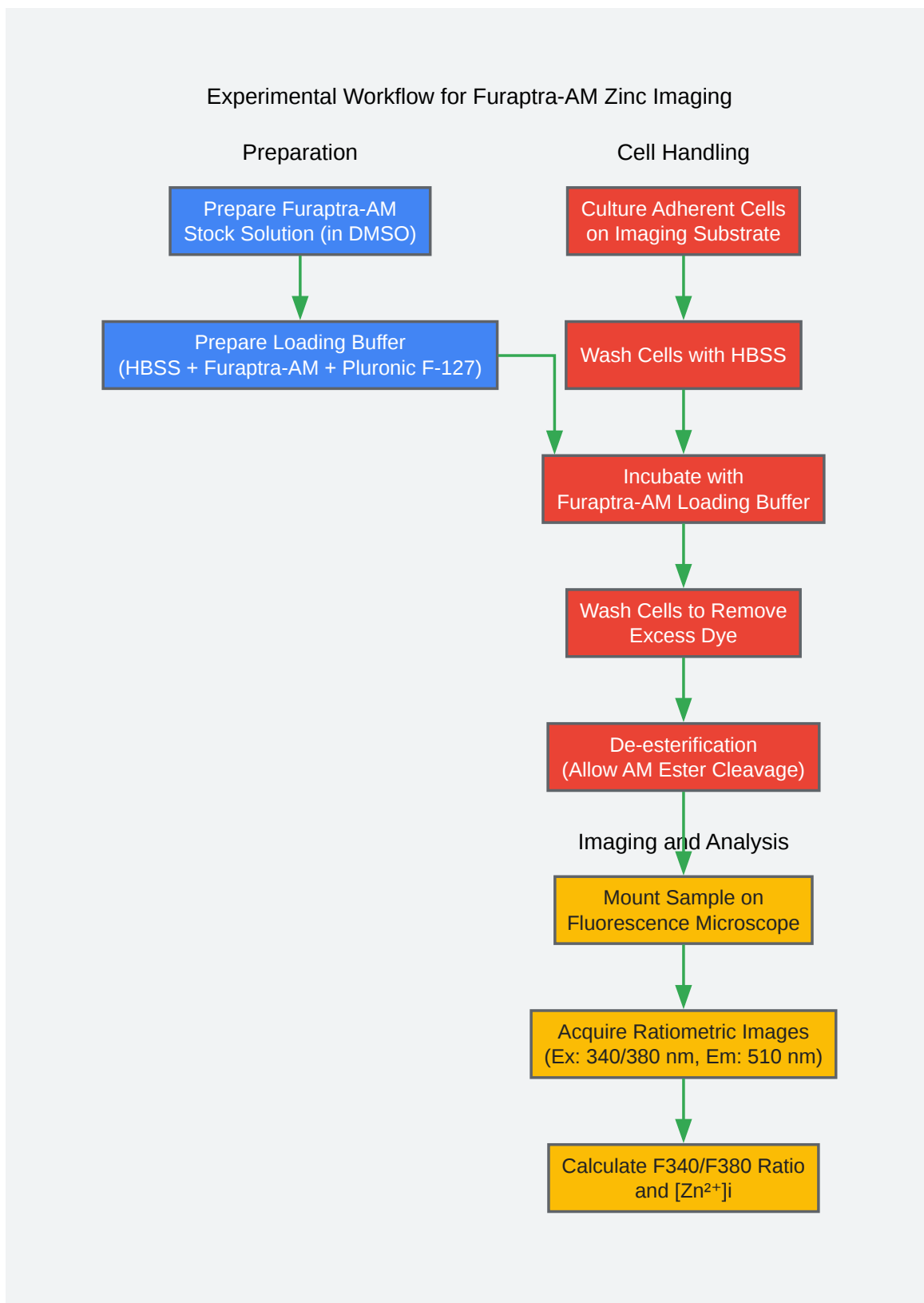
- Reagent Preparation:
 - Prepare a 1-5 mM stock solution of **Furaptra-AM** in anhydrous DMSO. Store desiccated at -20°C.
 - Prepare a loading buffer consisting of HBSS (or other physiological buffer) with a final **Furaptra-AM** concentration of 1-5 µM. To aid in solubilization, first mix the **Furaptra-AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer. [\[6\]](#)
 - If dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM probenecid.[\[6\]](#)
- Cell Loading:
 - Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
 - Remove the culture medium and wash the cells once with pre-warmed HBSS.

- Add the **Furaptra**-AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.
- After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS.
- De-esterification:
 - Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the **Furaptra**-AM by intracellular esterases.
- Fluorescence Imaging:
 - Mount the coverslip or dish onto the fluorescence microscope.
 - Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
 - Record the fluorescence intensity at both excitation wavelengths over time to monitor changes in intracellular zinc concentration.
 - The ratio of the fluorescence intensities (F340/F380) can be used to calculate the intracellular zinc concentration using the Grynkiewicz equation, which requires calibration with solutions of known zinc concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical experiment using **Furaptra**-AM for live-cell zinc imaging.

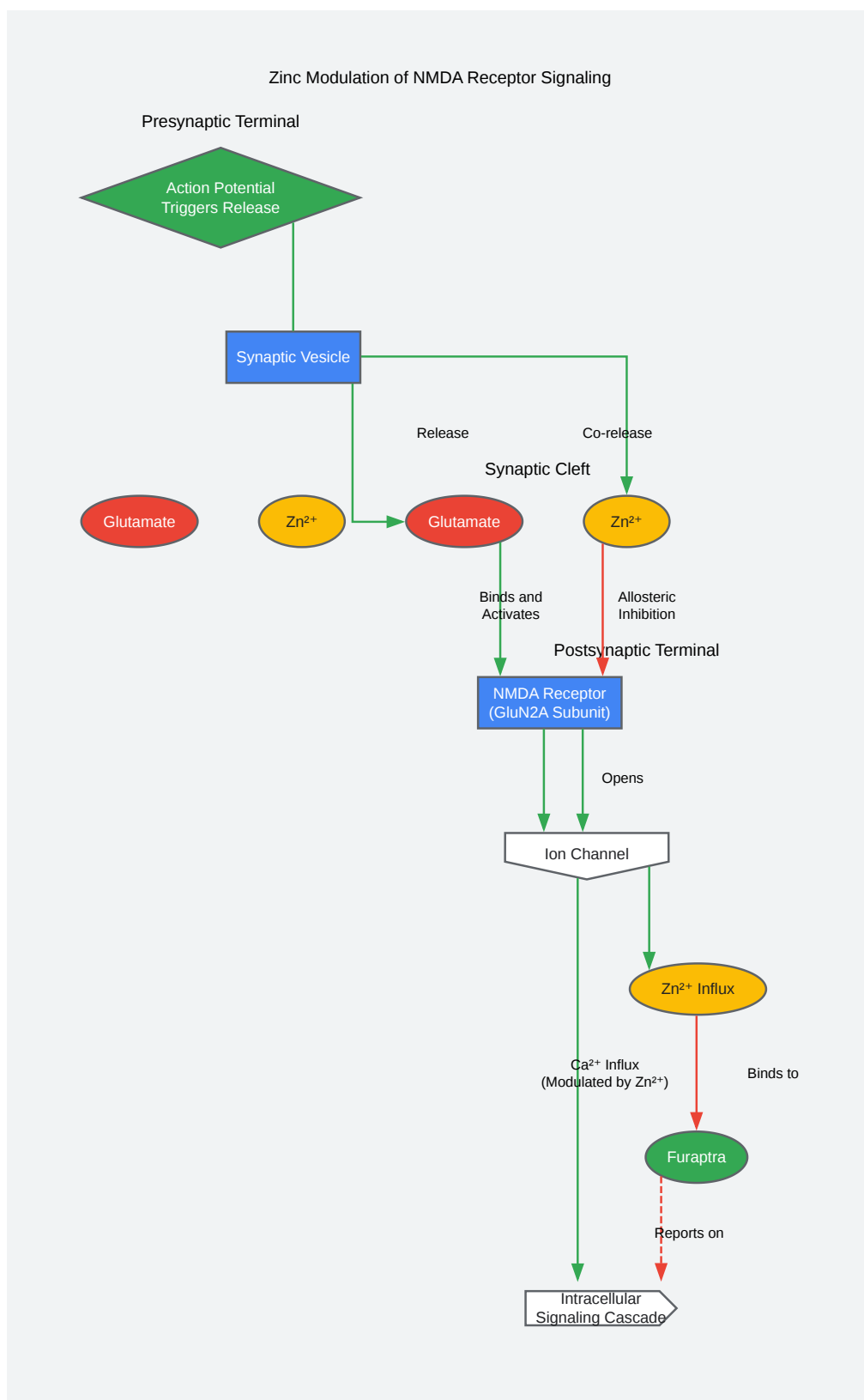


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Caption: A flowchart of the major steps for intracellular zinc imaging.

Zinc Signaling Pathway: Modulation of NMDA Receptors

Zinc plays a crucial role as a modulator of synaptic transmission, in part by interacting with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity.^{[4][7]} The following diagram illustrates the inhibitory effect of synaptically released zinc on NMDA receptors containing the GluN2A subunit. Fluorescent probes like **Furaptra** can be used to visualize the influx of zinc through channels and its subsequent intracellular signaling.



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Caption: Zinc's inhibitory role at the glutamatergic synapse.

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